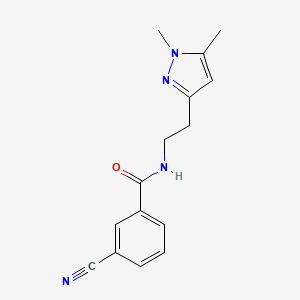

3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-11-8-14(18-19(11)2)6-7-17-15(20)13-5-3-4-12(9-13)10-16/h3-5,8-9H,6-7H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALBXAQMWADPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.

Attachment of the Benzamide Core: The benzamide core is introduced through an amidation reaction, where the amine group of the pyrazole derivative reacts with a benzoyl chloride.

Introduction of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a suitable cyano donor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an insecticide.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(4-cyano-1-phenyl-1H-pyrazol-3-yl)benzamide: Similar structure but with different substituents on the pyrazole ring.

3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)acetamide: Similar core structure but with an acetamide group instead of a benzamide group.

Uniqueness

3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Biological Activity

3-Cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article examines the biological activity of this compound, highlighting its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

- Common Name: this compound

- CAS Number: 2034284-17-6

- Molecular Formula: C15H16N4O

- Molecular Weight: 268.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and apoptosis. Preliminary studies suggest that this compound may modulate pathways associated with mTORC1 (mechanistic target of rapamycin complex 1), a crucial regulator of cell growth and metabolism.

Key Mechanisms:

- Inhibition of mTORC1 Activity: Similar compounds have shown the ability to reduce mTORC1 activity, leading to increased autophagy and altered cellular metabolism .

- Induction of Apoptosis: The compound may promote programmed cell death in cancer cells by activating apoptotic pathways .

Biological Activity Data

The following table summarizes the biological activity findings related to this compound and structurally similar compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MIA PaCa-2 (pancreatic cancer) | TBD | Inhibition of mTORC1 |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | <0.5 | Autophagy modulation |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 (lung cancer) | 26 | Antitumor activity |

Case Studies

Recent research has highlighted the potential of pyrazole derivatives as anticancer agents. In one study, compounds structurally similar to this compound were evaluated for their antiproliferative effects on various cancer cell lines:

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of pyrazole derivatives on pancreatic cancer cells (MIA PaCa-2), compounds demonstrated significant cytotoxicity with IC50 values in the submicromolar range. These findings suggest that modifications in the pyrazole structure can enhance anticancer properties .

Case Study: Autophagy Modulation

Another investigation into the autophagic effects of related compounds revealed that they could disrupt autophagic flux by interfering with mTORC1 reactivation. This disruption led to an accumulation of LC3-II, indicating a potential therapeutic strategy for enhancing autophagy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyano-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide, and what key reagents are involved?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole derivatives and benzamide precursors. Key steps include:

- Activation of the pyrazole core using coupling agents like EDCI or DCC to facilitate amide bond formation .

- Use of dry solvents (e.g., THF or DMF) under inert conditions to prevent hydrolysis of intermediates .

- Catalytic methods employing palladium or copper for cross-coupling reactions to attach the cyano-benzamide moiety .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and assess purity. For example, pyrazole proton signals typically appear at δ 2.1–2.5 ppm (methyl groups) and δ 6.0–7.5 ppm (aromatic regions) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity issues, as demonstrated in related pyrazole derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in multi-step pathways?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalyst Screening : Evaluate Pd(PPh₃)₄ or CuI for coupling efficiency in heterocyclic systems .

- Temperature Control : Use reflux conditions for condensation steps while avoiding decomposition (e.g., 80–100°C) .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

- Methodological Answer :

- 2D NMR Techniques : Employ HSQC or HMBC to resolve overlapping signals and assign protons/carbons unambiguously .

- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts to validate assignments .

- Isotopic Labeling : Trace reaction pathways to identify by-products causing spectral discrepancies .

Q. What experimental strategies are recommended to evaluate the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to monitor intracellular localization .

- Molecular Docking : Screen against target proteins (e.g., EGFR or COX-2) to predict binding modes and affinity .

Q. How can researchers investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to quantify degradation products .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to identify decomposition thresholds .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics Simulations : Model solvation effects and transition states for proposed reaction mechanisms .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assay Protocols : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and buffer conditions .

- Dose-Response Curves : Perform 8-point dilution series to minimize variability in potency measurements .

- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if initial data came from fluorescence assays) .

Structural and Mechanistic Insights

Q. What strategies can elucidate the regioselectivity of reactions involving the pyrazole ring in this compound?

- Methodological Answer :

- Isotope-Labeling Experiments : Track substituent incorporation using ¹⁵N-labeled precursors .

- Crystal Structure Analysis : Compare X-ray data of intermediates to identify steric/electronic directing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.